

# Technical Support Center: Minimizing Off-Target Effects of Pyrazole-Based Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol

Cat. No.: B13598684

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of inhibitor selectivity and minimize off-target effects in your experiments. Our goal is to provide you with not only procedural steps but also the scientific rationale behind them, ensuring your experiments are robust, reproducible, and yield reliable data.

## I. Foundational Knowledge: Understanding Pyrazole Inhibitors and Off-Target Effects

Before delving into troubleshooting, it's crucial to have a solid understanding of the underlying principles of pyrazole-based inhibitors and the nature of off-target effects.

**Q1:** What makes the pyrazole scaffold a common choice in inhibitor design, and what are its inherent properties related to binding?

**A:** The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is considered a "privileged scaffold" in medicinal chemistry.<sup>[1][2][3]</sup> Its popularity stems from several key features:

- **Versatile Interactions:** The pyrazole core's nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of kinase active

sites, which is a common binding motif for ATP-competitive inhibitors.[1][4]

- **Structural Rigidity:** The rigid nature of the pyrazole ring helps to properly orient other substituents into the binding pocket, which can enhance binding affinity and selectivity.[2][5]
- **Bioisosteric Replacement:** Pyrazole can serve as a bioisostere for other aromatic rings, often improving physicochemical properties like solubility and lipophilicity, which are crucial for drug development.[4]
- **Synthetic Tractability:** The pyrazole scaffold is relatively easy to synthesize and modify, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[6]

Q2: What are off-target effects, and why are they a significant concern with pyrazole-based kinase inhibitors?

A: Off-target effects occur when a drug or inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target.[7] For pyrazole-based kinase inhibitors, which often target the highly conserved ATP-binding pocket of kinases, off-target binding is a major challenge.[8][9] The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites, leading to a risk of promiscuous binding.[10]

These unintended interactions can lead to:

- **Misleading Experimental Data:** If an observed cellular phenotype is caused by an off-target effect, it can lead to incorrect conclusions about the function of the intended target.
- **Toxicity:** Off-target binding can disrupt essential cellular signaling pathways, leading to cellular toxicity and adverse effects in preclinical and clinical studies.[9]
- **Drug Resistance:** In some cases, off-target effects can activate compensatory signaling pathways that lead to drug resistance.[11]

Below is a diagram illustrating the concept of on-target versus off-target inhibition.



[Click to download full resolution via product page](#)

Caption: On-target vs. Off-target Inhibition.

## II. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a question-and-answer-based troubleshooting guide for specific challenges you may encounter during your research with pyrazole-based inhibitors.

### A. Issues with Inhibitor Potency and Selectivity

Q3: My pyrazole-based inhibitor shows high potency in a biochemical assay but weak or no activity in a cell-based assay. What could be the problem?

A: This is a common discrepancy that can arise from several factors. Here's a systematic approach to troubleshooting this issue:

- Cell Permeability: The inhibitor may have poor cell membrane permeability.
  - Causality: Biochemical assays use purified proteins, bypassing the need for the compound to cross the cell membrane. In a cellular context, a highly charged or polar molecule may not efficiently reach its intracellular target.
  - Troubleshooting:

- Assess Physicochemical Properties: Analyze the inhibitor's LogP, polar surface area (PSA), and other properties predictive of cell permeability.
- Cellular Uptake Assays: Perform direct measurements of intracellular compound concentration using techniques like LC-MS/MS.
- Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein).
  - Causality: Efflux pumps actively transport compounds out of the cell, reducing the intracellular concentration available to bind the target.
  - Troubleshooting:
    - Co-incubation with Efflux Pump Inhibitors: Perform cell-based assays in the presence of known efflux pump inhibitors (e.g., verapamil) to see if the potency of your pyrazole inhibitor increases.
- High Intracellular ATP Concentration: The high concentration of ATP in cells can outcompete ATP-competitive inhibitors.
  - Causality: Biochemical assays are often run at ATP concentrations close to the  $K_m$  of the kinase, whereas intracellular ATP levels are typically in the millimolar range, which is significantly higher.[\[12\]](#)
  - Troubleshooting:
    - Target Engagement Assays: Use assays that directly measure inhibitor binding to its target in living cells, such as NanoBRET or cellular thermal shift assays (CETSA), which are less affected by ATP concentration.[\[13\]](#)[\[14\]](#)
- Metabolic Instability: The inhibitor may be rapidly metabolized by the cells.
  - Causality: Cells contain metabolic enzymes (e.g., cytochrome P450s) that can modify and inactivate the inhibitor.
  - Troubleshooting:

- **Microsomal Stability Assays:** Assess the metabolic stability of your compound using liver microsomes.<sup>[5]</sup>
- **Identify Metabolites:** Use LC-MS/MS to identify potential metabolites in cell lysates after incubation with your inhibitor.

Q4: I'm observing a desired phenotype, but I'm concerned it might be due to an off-target effect. How can I validate that the effect is on-target?

A: Validating on-target activity is a critical step. Here is a multi-pronged approach to increase confidence in your results:

- **Use a Structurally Unrelated Inhibitor:**
  - **Causality:** If a structurally different inhibitor targeting the same protein produces the same phenotype, it is less likely that the effect is due to a shared off-target.
  - **Protocol:**
    1. Identify a second, well-characterized inhibitor for your target with a different chemical scaffold.
    2. Perform dose-response experiments with both inhibitors.
    3. Compare the phenotypes and the EC50 values. A similar phenotype supports on-target activity.
- **Rescue Experiments:**
  - **Causality:** If the inhibitor's effect is on-target, overexpressing a drug-resistant mutant of the target kinase should rescue the phenotype.
  - **Protocol:**
    1. Introduce a mutation in the target kinase's active site that reduces the inhibitor's binding affinity without abolishing kinase activity.
    2. Transfect cells with either the wild-type or the resistant mutant of the target kinase.

3. Treat the cells with your pyrazole inhibitor and assess the phenotype. The cells expressing the resistant mutant should be less sensitive to the inhibitor.

- Direct Target Engagement Assays:
  - Causality: These assays directly measure the binding of your inhibitor to the target protein within the cellular environment.
  - Recommended Assays:
    - Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of the target protein upon inhibitor binding.[15]
    - NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that quantifies inhibitor binding in live cells.[13][14]
- Downstream Signaling Analysis:
  - Causality: Inhibition of a kinase should lead to a predictable change in the phosphorylation status of its known downstream substrates.
  - Protocol:
    1. Treat cells with your inhibitor at various concentrations and time points.
    2. Perform Western blotting or phospho-proteomics to analyze the phosphorylation levels of known downstream targets.[5][16] The IC50 for downstream pathway modulation should correlate with the inhibitor's potency.

Below is a workflow diagram for validating on-target effects.



[Click to download full resolution via product page](#)

Caption: Workflow for On-Target Effect Validation.

## B. Designing Experiments to Minimize Off-Target Effects

Q5: How can I proactively design my pyrazole-based inhibitor to be more selective from the outset?

A: Designing for selectivity is a key aspect of medicinal chemistry. Here are some strategies:

- Structure-Activity Relationship (SAR) Studies: Systematically modify the pyrazole scaffold and its substituents to understand how chemical changes affect potency and selectivity.[2] [11] For instance, substitutions at different positions on the pyrazole ring can significantly impact interactions with the target kinase.[1][11]
- Computational Modeling: Utilize computational approaches to predict off-target interactions.
  - Ligand-Based Methods: Employ techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling based on known selective inhibitors. [17][18]
  - Structure-Based Methods: Use molecular docking and simulations to predict how your inhibitor will bind to the active sites of both the intended target and known off-target kinases.[19]

- **Macrocyclization:** This strategy involves creating a cyclic version of a linear inhibitor. Macrocycles have reduced conformational flexibility, which can "lock" the molecule into a conformation that is optimal for binding to the intended target but not to off-targets, thereby increasing selectivity.<sup>[10]</sup>

Q6: What experimental approaches can I use to profile the selectivity of my pyrazole-based inhibitor across the kinome?

A: Comprehensive selectivity profiling is essential. Here are some widely used methods:

| Assay Type                       | Principle                                                                                                                                                          | Advantages                                                                     | Disadvantages                                                        |
|----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|----------------------------------------------------------------------|
| Biochemical Kinase Panels        | Measures the inhibitor's effect on the activity of a large panel of purified kinases.[12]                                                                          | High-throughput, quantitative (IC50 values), good for initial broad screening. | May not reflect cellular activity, lacks physiological context.      |
| Competitive Binding Assays       | Measures the displacement of a labeled probe from the ATP-binding site of a panel of kinases.[12]                                                                  | High-throughput, provides direct binding affinity (Kd values).                 | Does not measure functional inhibition.                              |
| Chemical Proteomics              | Uses affinity chromatography with immobilized inhibitors to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.[8][15] | Unbiased, identifies novel off-targets in a cellular context.                  | Can be technically challenging, may identify non-functional binders. |
| Thermal Proteome Profiling (TPP) | A variation of CETSA performed on a proteome-wide scale to identify proteins that are thermally stabilized by inhibitor binding.[15][20]                           | In-cell, label-free, provides a global view of target engagement.              | Requires specialized equipment and bioinformatics expertise.         |

### III. Frequently Asked Questions (FAQs)

Q7: What is a "selectivity score," and how is it used to compare inhibitors?

A: A selectivity score is a metric used to quantify the selectivity of an inhibitor. One common approach is the 'Selectivity Entropy' score, which provides a single value to rank inhibitors based on their selectivity profile across a kinase panel.[21] A lower entropy score generally

indicates higher selectivity. These scores help in comparing different compounds and prioritizing those with the best selectivity profiles for further development.[21]

Q8: Are there computational tools available to predict the off-targets of my pyrazole inhibitor?

A: Yes, several computational tools and databases can help predict potential off-targets:

- **Similarity-Based Tools:** Tools like the Similarity Ensemble Approach (SEA) and SwissTargetPrediction predict off-targets based on the chemical similarity of your inhibitor to ligands with known bioactivities.[18]
- **Structure-Based Tools:** If the 3D structure of your target and potential off-targets are known, molecular docking can be used to predict binding affinities.[18]
- **Integrated Platforms:** Some platforms combine multiple prediction methods to provide a more comprehensive off-target profile.

It's important to remember that these are predictive tools, and any predicted off-targets should be experimentally validated.[22]

Q9: Can cell-based assays completely replace biochemical assays for studying inhibitor effects?

A: No, they are complementary. Biochemical assays are invaluable for determining direct inhibitory potency (IC50) and mechanism of action in a controlled environment.[23] Cell-based assays provide a more physiologically relevant context, assessing factors like cell permeability, target engagement in the presence of endogenous ATP, and effects on downstream signaling pathways.[24][25][26] A comprehensive inhibitor characterization strategy should incorporate both types of assays.

## IV. Experimental Protocols

### Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to verify that your pyrazole-based inhibitor binds to its intended target in intact cells.

**Materials:**

- Cells expressing the target protein
- Pyrazole inhibitor stock solution (in DMSO)
- Cell culture medium
- Phosphate-buffered saline (PBS) with protease inhibitors
- Liquid nitrogen
- PCR tubes or strips
- Thermal cycler
- Equipment for cell lysis (e.g., sonicator)
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Antibody specific to the target protein

**Procedure:**

- Cell Treatment:
  - Plate cells and grow to 70-80% confluency.
  - Treat cells with your pyrazole inhibitor at the desired concentration or with DMSO as a vehicle control.
  - Incubate for the desired time (e.g., 1 hour) at 37°C.
- Harvesting and Lysis:
  - Wash the cells with PBS.

- Harvest the cells by scraping and resuspend in PBS with protease inhibitors.
- Transfer equal aliquots of the cell suspension to PCR tubes.
- Heat Shock:
  - Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes. Include an unheated control at room temperature.
- Cell Lysis and Fractionation:
  - Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
  - Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
- Analysis:
  - Carefully collect the supernatant (soluble protein fraction).
  - Analyze the amount of soluble target protein in each sample by Western blotting.
  - In the presence of the inhibitor, the target protein should be more resistant to thermal denaturation and thus more abundant in the soluble fraction at higher temperatures compared to the vehicle control.

## V. References

- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed. (2019). PubMed. [[Link](#)]
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. (2019). National Center for Biotechnology Information. [[Link](#)]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (2022). National Center for Biotechnology

Information. [\[Link\]](#)

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. [\[Link\]](#)
- Proteomics Approaches to Overcome Undruggable Targets in Disease - AZoLifeSciences. (2026). AZoLifeSciences. [\[Link\]](#)
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Reaction Biology. [\[Link\]](#)
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (2008). National Center for Biotechnology Information. [\[Link\]](#)
- Computational Prediction of Off-Target Effects in CRISPR Systems - BioSci Publisher. (2025). BioSci Publisher. [\[Link\]](#)
- Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis. (2021). Taylor & Francis Online. [\[Link\]](#)
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). ResearchGate. [\[Link\]](#)
- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. (2023). RSC Publishing. [\[Link\]](#)
- (PDF) Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors - ResearchGate. (2019). ResearchGate. [\[Link\]](#)
- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors | ScienceGate. (2019). ScienceGate. [\[Link\]](#)
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (2025). RSC Publishing. [\[Link\]](#)
- Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (2007). ACS Publications. [\[Link\]](#)

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. [\[Link\]](#)
- Cell-based Antagonist Assay Services - Creative Biolabs. (n.d.). Creative Biolabs. [\[Link\]](#)
- Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - UU Research Portal. (2025). Utrecht University Research Portal. [\[Link\]](#)
- Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology - Research journals. (2010). PLOS. [\[Link\]](#)
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening. (n.d.). Bentham Science. [\[Link\]](#)
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. (2022). National Center for Biotechnology Information. [\[Link\]](#)
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (2022). MDPI. [\[Link\]](#)
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023). MDPI. [\[Link\]](#)
- Off-Target Effects Analysis - Creative Diagnostics. (n.d.). Creative Diagnostics. [\[Link\]](#)
- Chemical proteomics: terra incognita for novel drug target profiling - PMC. (2014). National Center for Biotechnology Information. [\[Link\]](#)
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.). Vipergen. [\[Link\]](#)
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (2022). MDPI. [\[Link\]](#)
- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022). Reaction Biology. [\[Link\]](#)

- The role of cell-based assays for drug discovery - News-Medical. (2024). News-Medical.net. [\[Link\]](#)
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI. (2022). MDPI. [\[Link\]](#)
- Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. (2023). Frontiers. [\[Link\]](#)
- (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - ResearchGate. (2013). ResearchGate. [\[Link\]](#)
- News: Deep learning predicts CRISPR off-target effects. (2026). CRISPR Medicine. [\[Link\]](#)
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (2023). National Center for Biotechnology Information. [\[Link\]](#)
- Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed. (2026). PubMed. [\[Link\]](#)
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (2022). RSC Publishing. [\[Link\]](#)
- SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential - ResearchGate. (2024). ResearchGate. [\[Link\]](#)
- How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025). Patsnap. [\[Link\]](#)
- Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (n.d.). CRISPR Medicine News. [\[Link\]](#)
- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... - ResearchGate. (2024). ResearchGate. [\[Link\]](#)
- Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC. (2021). National Center for Biotechnology

Information. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 2. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. How can off-target effects of drugs be minimised? [[synapse.patsnap.com](https://synapse.patsnap.com)]
- 8. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 9. [research-portal.uu.nl](https://research-portal.uu.nl) [[research-portal.uu.nl](https://research-portal.uu.nl)]
- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting Bmpr2 - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 11. Advances in pyrazolo[1,5-*a*]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [[pubs.rsc.org](https://pubs.rsc.org)]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 13. [reactionbiology.com](https://reactionbiology.com) [[reactionbiology.com](https://reactionbiology.com)]
- 14. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [[frontiersin.org](https://frontiersin.org)]
- 15. [tandfonline.com](https://tandfonline.com) [[tandfonline.com](https://tandfonline.com)]

- [16. mdpi.com \[mdpi.com\]](#)
- [17. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [18. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [19. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [20. azolifesciences.com \[azolifesciences.com\]](#)
- [21. researchgate.net \[researchgate.net\]](#)
- [22. bioscipublisher.com \[bioscipublisher.com\]](#)
- [23. reactionbiology.com \[reactionbiology.com\]](#)
- [24. Cell-based Antagonist Assay Services - Creative Biolabs \[creative-biolabs.com\]](#)
- [25. Cell Based Assays & Cell Based Screening Assays in Modern Research \[vipergen.com\]](#)
- [26. news-medical.net \[news-medical.net\]](#)
- To cite this document: BenchChem. [Technical Support Center: Minimizing Off-Target Effects of Pyrazole-Based Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13598684#minimizing-off-target-effects-of-pyrazole-based-inhibitors>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)